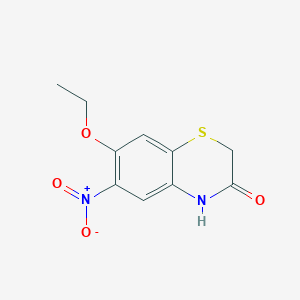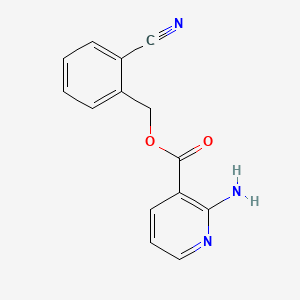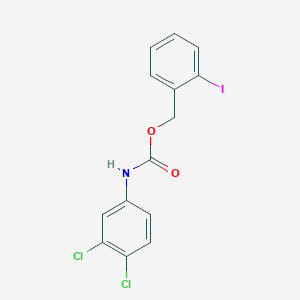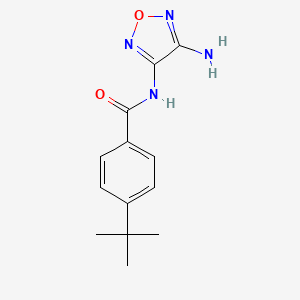![molecular formula C18H16N4O4 B14945064 2-amino-4-(6-nitro-1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B14945064.png)
2-amino-4-(6-nitro-1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a cycloheptapyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions One common approach is to start with the preparation of the benzodioxole moiety, followed by the construction of the cycloheptapyridine ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-AMINO-4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and cyanide sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
2-AMINO-4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-AMINO-4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit enzyme activity or disrupt cellular processes by binding to DNA or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-AMINO-4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-5-OXO-4H,5H-PYRANO[3,2-C]CHROMENE-3-CARBONITRILE: Shares the benzodioxole moiety but differs in the ring structure.
1,3-Benzodioxole, 5-nitro-: Similar benzodioxole structure but lacks the cycloheptapyridine ring.
Uniqueness
The uniqueness of 2-AMINO-4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE lies in its combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H16N4O4 |
|---|---|
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
2-amino-4-(6-nitro-1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H16N4O4/c19-8-12-17(10-4-2-1-3-5-13(10)21-18(12)20)11-6-15-16(26-9-25-15)7-14(11)22(23)24/h6-7H,1-5,9H2,(H2,20,21) |
Clé InChI |
ZKFYCCDMGDJNBT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(CC1)N=C(C(=C2C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B14944982.png)


![2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14945001.png)

![1-(benzenesulfonyl)-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B14945016.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B14945024.png)

![4-{[(2Z)-3-(furan-2-ylmethyl)-6-(methoxycarbonyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-ylidene]amino}benzoic acid](/img/structure/B14945057.png)

![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B14945070.png)
![1-(dimethylamino)-7-phenyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B14945075.png)
![N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-9H-fluorene-2-sulfonamide](/img/structure/B14945080.png)

